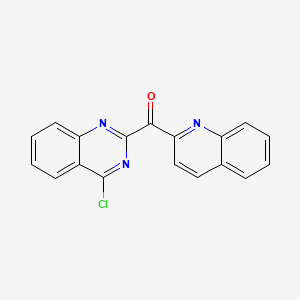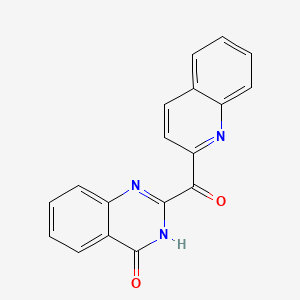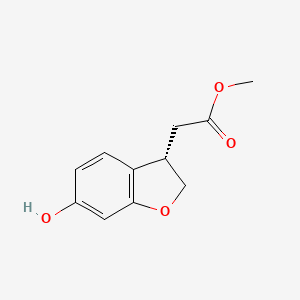
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Vue d'ensemble
Description
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chemical compound with promising applications in the biomedical field, particularly in the treatment of cardiovascular diseases, cancer, and inflammatory disorders. Its intricate molecular structure presents a challenge for researchers seeking to unlock its full therapeutic potential, making it a fascinating subject for further study.
Méthodes De Préparation
The synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate involves several steps. One common method includes the reaction of 6-hydroxy-2,3-dihydrobenzofuran with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group, forming amides or thioesters.
Applications De Recherche Scientifique
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in treating cardiovascular diseases, cancer, and inflammatory disorders.
Industry: The compound is utilized in the development of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and receptor binding, leading to changes in cellular signaling pathways. This modulation can result in anti-inflammatory, anticancer, and cardioprotective effects.
Comparaison Avec Des Composés Similaires
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: The racemic mixture of the compound.
Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: An ethyl ester analog with similar properties.
2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid: The corresponding carboxylic acid derivative .
These compounds share structural similarities but differ in their ester groups, which can influence their reactivity and biological activity.
Propriétés
IUPAC Name |
methyl 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMDISFJOKCCAQ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1COC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693855 | |
| Record name | Methyl [(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000414-38-9 | |
| Record name | Methyl [(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
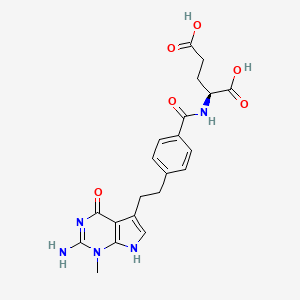

![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)

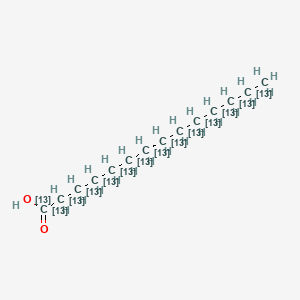
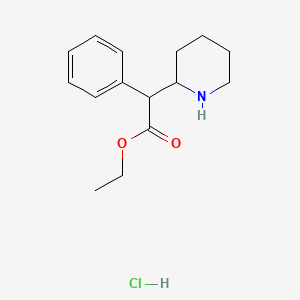
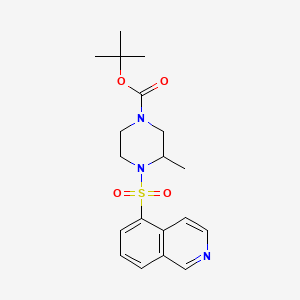
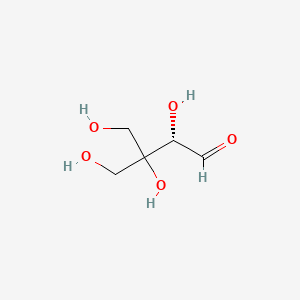
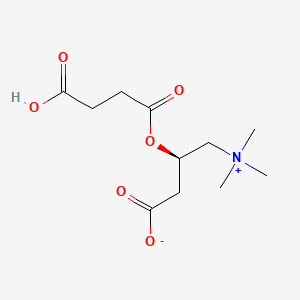
![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)
